2,5-Difluorobenzyl azide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(azidomethyl)-1,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-6-1-2-7(9)5(3-6)4-11-12-10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRKJKIPXIYUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN=[N+]=[N-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Difluorobenzyl Azide and Its Precursors
Synthesis of Halogenated Benzyl (B1604629) Precursors to 2,5-Difluorobenzyl Azide (B81097)
The most common precursors for synthesizing 2,5-difluorobenzyl azide are 2,5-difluorobenzyl bromide and 2,5-difluorobenzyl chloride. These compounds feature a halogen atom at the benzylic position, which serves as an excellent leaving group for subsequent nucleophilic substitution by the azide ion.
The key to synthesizing these precursors is the regioselective halogenation of the methyl group of 2,5-difluorotoluene, without affecting the aromatic ring. This is typically accomplished through free-radical halogenation, a reaction initiated by light or a radical initiator.
For benzylic bromination, N-Bromosuccinimide (NBS) is a widely used reagent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a nonpolar solvent such as carbon tetrachloride (CCl₄). This method, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position, yielding 2,5-difluorobenzyl bromide. The synthetic route starts from 2,5-difluorotoluene to produce 2,5-difluorobenzyl bromide tslpharm.com.
For benzylic chlorination, reagents like sulfuryl chloride (SO₂Cl₂) or gaseous chlorine (Cl₂) under UV light can be used. Another approach involves the chloromethylation of 1,4-difluorobenzene using paraformaldehyde and a chlorinating agent, though this may present challenges with regioselectivity google.com. A patented method describes the synthesis of difluorobenzyl chlorides from difluorotoluene using carbon tetrachloride in the presence of a catalyst at elevated temperatures google.com.
The halogenation of the benzylic carbon is the critical derivatization step that activates the precursor for the introduction of the azide group. The resulting benzyl halides, such as 2,5-difluorobenzyl bromide sigmaaldrich.comsigmaaldrich.comhsppharma.comchemimpex.com and 2,5-difluorobenzyl chloride watson-int.com, are effective electrophiles. The carbon-halogen bond is polarized, making the benzylic carbon atom electron-deficient and susceptible to attack by a nucleophile like the azide ion (N₃⁻). The halogen atom functions as a good leaving group, facilitating a bimolecular nucleophilic substitution (Sₙ2) reaction. Generally, benzyl bromides are more reactive than benzyl chlorides in Sₙ2 reactions due to bromide being a better leaving group than chloride. These halogenated precursors are versatile building blocks in organic synthesis chemimpex.com.
Isolation and Purification Techniques for this compound
The isolation and purification of this compound from a crude reaction mixture are critical steps to obtain a product of high purity for subsequent applications. The choice of technique depends on the physical state of the compound, which is often an oil, and the nature of the impurities present. Standard laboratory procedures such as extraction and solvent removal are typically followed by more refined methods like chromatography or, in some cases, crystallization-based approaches.
Flash column chromatography is a widely employed and effective technique for the purification of benzyl azides and their derivatives, including difluorinated isomers. rsc.org This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
For aromatic azides, silica (B1680970) gel is the most common stationary phase. The mobile phase, or eluent, is typically a non-polar solvent system, which allows the moderately polar benzyl azide to be eluted effectively while retaining more polar impurities. A general procedure involves concentrating the crude product after an initial workup (e.g., extraction with a solvent like dichloromethane and drying over sodium sulfate) and then loading it onto a silica gel column. rsc.org The selection of the eluent system is crucial for achieving good separation. Often, a mixture of a non-polar solvent like petroleum ether or hexanes and a slightly more polar solvent like ethyl acetate (EtOAc) is used. rsc.orgrsc.org For difluorobenzyl azide isomers, a common eluent system is a 15:1 mixture of petroleum ether and ethyl acetate. rsc.org
The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified azide.
Table 1: Examples of Chromatographic Purification for Benzyl Azide Derivatives This table presents data for isomers and related compounds to illustrate common chromatographic practices.
| Compound | Stationary Phase | Eluent System | Reference |
|---|---|---|---|
| Difluorobenzyl azide isomers | Silica Gel | Petroleum Ether / EtOAc (15:1) | rsc.org |
| 4-Azido-2,3,5,6-tetrafluorobenzonitrile | Silica Gel | Hexanes / EtOAc | rsc.org |
| 1-Azido-2-chlorobenzene | Silica Gel | Pentane | rsc.org |
| 1-Benzyl-4,5-diethyl-1H-1,2,3-triazole | Silica Gel | Pentane / Diethyl Ether (1:1) |
While many substituted benzyl azides are isolated as oils at room temperature, crystallization can still be a relevant purification technique in certain contexts. rsc.org Its applicability depends on whether the target compound itself is a crystalline solid or if impurities can be selectively crystallized from the liquid product.
Some highly substituted aromatic azides exist as crystalline solids. For instance, 2-azido-1,3,5-trichlorobenzene has been reported as a crystalline solid, indicating that with specific substitution patterns, direct crystallization is a viable primary purification method. rsc.org However, for compounds like this compound that are typically oils, crystallization is more likely to be used for purifying solid derivatives. A common strategy in synthesis is to convert the azide into a stable, solid derivative, such as a 1,2,3-triazole via a click reaction. These solid derivatives can then be easily purified by recrystallization. For example, the reaction product of 2,6-difluorobenzylazide with propiolic acid yields 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which has been isolated as colorless block-shaped crystals. rsc.org This two-step process of derivatization followed by crystallization can be an effective route to obtaining highly pure material.
The general principle of crystallization involves dissolving the crude solid in a minimum amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound forms pure crystals, leaving impurities behind in the solvent. The choice of solvent is critical and is determined empirically.
Table 2: Examples of Crystalline Azides and Derivatives
| Compound | Physical State / Crystal Form | Reference |
|---|---|---|
| 2-Azido-1,3,5-trichlorobenzene | Crystalline Solid | rsc.org |
| 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | Colorless Block Shaped Crystals | rsc.org |
| 2-(1-(Benzyl)-1H-1,2,3-triazol-4-yl)pyridine | Crystalline Solid | rsc.org |
Reactivity Profiles and Mechanistic Studies of 2,5 Difluorobenzyl Azide
Azide (B81097) Functional Group Transformations
The azide moiety in 2,5-difluorobenzyl azide is a versatile functional group capable of undergoing a variety of transformations, including decomposition to form highly reactive nitrenes, reduction to the corresponding primary amine, and participation in phosphine-mediated ligation reactions.
Organic azides, upon thermal or photochemical stimulation, are known to extrude molecular nitrogen (N₂) to generate highly reactive nitrene intermediates. researchgate.net This decomposition is a key pathway for accessing nitrene chemistry from this compound. The process begins with the cleavage of the N-N₂ bond, which is the rate-determining step, leading to the formation of 2,5-difluorobenzylnitrene.
The initially formed nitrene is in a singlet state, which is a high-energy, reactive species. Singlet nitrenes can undergo a variety of subsequent reactions, including intramolecular C-H bond insertion or rearrangement. Alternatively, the singlet nitrene can undergo intersystem crossing to the more stable triplet ground state. youtube.com The presence of ortho-fluorine substituents on the phenyl ring, as in the case of this compound, may influence the lifetime and reactivity of the singlet nitrene. beilstein-journals.org
The general mechanism for this decomposition is as follows:
Table 1: Decomposition Pathways of Benzyl (B1604629) Azides
| Decomposition Type | Conditions | Primary Intermediate | Potential Subsequent Reactions |
|---|---|---|---|
| Thermal | Heating | Singlet 2,5-Difluorobenzylnitrene | Intersystem crossing to triplet nitrene, intramolecular C-H insertion, rearrangement |
This table is a generalized representation based on known azide chemistry.
The reduction of the azide group to a primary amine is a fundamental and widely used transformation in organic synthesis. For this compound, this conversion yields the valuable compound 2,5-difluorobenzylamine (B1295066). Several methods are effective for this reduction.
One of the most common and efficient methods is the Staudinger reduction, which involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, followed by hydrolysis of the resulting iminophosphorane intermediate. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and high yields. The mechanism proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the loss of dinitrogen to form the aza-ylide. Subsequent hydrolysis in the presence of water affords the primary amine and a phosphine oxide byproduct. wikipedia.org
Catalytic hydrogenation is another effective method for the reduction of azides. This process typically employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. This method is generally clean and high-yielding.
Table 2: Common Methods for the Reduction of Benzyl Azides to Amines
| Method | Reagents | Byproducts | Key Features |
|---|---|---|---|
| Staudinger Reduction | 1. PPh₃2. H₂O | Ph₃P=O | Mild reaction conditions, high functional group tolerance. organic-chemistry.org |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | None | Clean reaction, high yields. |
This table illustrates common reduction methods applicable to this compound based on general azide reactivity.
The Staudinger reaction between an azide and a phosphine can be adapted to form a stable amide bond in a process known as the Staudinger ligation. wikipedia.org This reaction has become a powerful tool in chemical biology for the chemoselective formation of covalent linkages. In this reaction, an engineered phosphine, typically bearing an ortho-ester group, reacts with the azide to form an iminophosphorane. This intermediate then undergoes a rapid intramolecular cyclization, followed by hydrolysis, to yield a stable amide bond and the corresponding phosphine oxide. nih.gov
The reaction of this compound with an appropriate phosphine reagent would proceed through this pathway to form an N-(2,5-difluorobenzyl) amide. The electron-withdrawing nature of the fluorine atoms on the benzyl ring may influence the rate of the initial reaction with the phosphine. Studies on perfluoroaryl azides have shown that electron-deficient azides can exhibit accelerated reaction rates in Staudinger-type reactions. researchgate.net
Table 3: Key Steps in the Staudinger Ligation
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Nucleophilic attack of the phosphine on the azide. | Phosphazide |
| 2 | Elimination of N₂. | Iminophosphorane (Aza-ylide) |
This table outlines the general mechanism of the Staudinger ligation, which is applicable to this compound.
Cycloaddition Reactions of this compound
The azide group of this compound can act as a 1,3-dipole in cycloaddition reactions, most notably with alkynes to form 1,2,3-triazole rings. These reactions are of great importance in synthetic chemistry, particularly in the field of "click chemistry".
The thermal Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole, such as an azide, and a dipolarophile, such as an alkyne, to form a five-membered heterocyclic ring. organic-chemistry.org In the case of this compound reacting with an unsymmetrical alkyne, the reaction typically proceeds under elevated temperatures and results in a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. chemeurope.comnih.gov
The regioselectivity of the thermal cycloaddition is governed by a combination of steric and electronic factors of both the azide and the alkyne. The concerted, pericyclic mechanism involves the simultaneous formation of two new sigma bonds. organic-chemistry.org Theoretical studies on the cycloaddition of benzyl azide with alkynes have shown that the activation energies for the formation of the two regioisomers are often similar, leading to poor regioselectivity. researchgate.net
Table 4: Regioselectivity in Thermal Huisgen Cycloaddition of Benzyl Azides
| Alkyne Substituent | Dominant Isomer | Influencing Factors |
|---|---|---|
| Electron-withdrawing | Mixture of 1,4- and 1,5- | Electronic and steric effects |
| Electron-donating | Mixture of 1,4- and 1,5- | Electronic and steric effects |
This table provides a generalized overview of factors influencing regioselectivity in thermal cycloadditions involving benzyl azides.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition. nih.gov This reaction, a cornerstone of "click chemistry," exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov The reaction of this compound with terminal alkynes in the presence of a copper(I) catalyst proceeds under mild conditions, often in aqueous solvent mixtures, and with high yields. beilstein-journals.org
The mechanism of the CuAAC is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. This catalytic cycle results in the exclusive formation of the 1,4-regioisomer. nih.gov A variety of copper(I) sources can be used, including CuI, CuBr, or in situ reduction of a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate. mdpi.com
The versatility of the CuAAC reaction allows for the synthesis of a wide array of 1-(2,5-difluorobenzyl)-4-substituted-1H-1,2,3-triazoles from various terminal alkynes. One-pot procedures starting from 2,5-difluorobenzyl bromide, sodium azide, and a terminal alkyne have also been developed, offering a streamlined approach to these compounds. rsc.org
Table 5: Examples of CuAAC Reactions with Benzyl Azide and Various Alkynes
| Alkyne | Copper Source/Conditions | Yield (%) |
|---|---|---|
| Phenylacetylene | CuI, Et₃N, Cyrene™, 30 °C | 96 |
| 1-Octyne | CuI, Et₃N, Cyrene™, 30 °C | 92 |
| Propargyl alcohol | CuI, Et₃N, Cyrene™, 30 °C | 85 |
| 4-Ethynylanisole | Cu/C, DCM, 110 °C (flow) | >99 |
Data in this table are representative of CuAAC reactions with benzyl azide and are intended to illustrate the typical efficiency of this reaction. beilstein-journals.orgnih.gov
Table 6: List of Compounds
| Compound Name |
|---|
| This compound |
| 2,5-Difluorobenzylnitrene |
| 2,5-Difluorobenzylamine |
| Triphenylphosphine |
| Triphenylphosphine oxide |
| 1-(2,5-Difluorobenzyl)-4-substituted-1H-1,2,3-triazole |
| 1,4-Disubstituted 1,2,3-triazole |
| 1,5-Disubstituted 1,2,3-triazole |
| Phenylacetylene |
| 1-Octyne |
| Propargyl alcohol |
| 4-Ethynylanisole |
| 1-Ethynyl-4-fluorobenzene |
| 2,5-Difluorobenzyl bromide |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that, unlike CuAAC, does not require a metal catalyst. chemistrysteps.comfiveable.me The reaction's driving force is the release of ring strain from a highly reactive cyclic alkyne, such as a cyclooctyne (B158145). chemistrysteps.com This allows the reaction to proceed efficiently at physiological temperatures and in complex biological environments without the cytotoxicity associated with copper catalysts. fiveable.me
In a typical SPAAC reaction, an azide like this compound would react with a strained cyclooctyne derivative, such as dibenzocyclooctynol (DIBO) or difluorobenzocyclooctyne (DIFBO), to form a stable triazole product. chemistrysteps.comyoutube.com The reaction rate is primarily dictated by the structure of the strained alkyne; modifications to the cyclooctyne ring, such as the introduction of fluorine atoms or fusion of aromatic rings, are strategies used to increase the reaction kinetics by lowering the LUMO energy and enhancing ring strain. chemistrysteps.comyoutube.com SPAAC is highly selective and bioorthogonal, meaning it does not interfere with native biochemical processes, making it an invaluable tool for in vivo labeling and imaging. fiveable.melibretexts.org
Other Metal-Catalyzed Cycloadditions (e.g., RuAAC)
While copper is the most common metal used for catalyzed azide-alkyne cycloadditions, other metals, notably ruthenium, can also effectively catalyze this transformation. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful synthetic alternative to CuAAC, as it yields the opposite regioisomer. unizin.orgrsc.org
Effective catalysts for RuAAC are typically pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). The reaction is compatible with a range of aprotic solvents, including dichloroethane (DCE), toluene, and DMF. While reactions can be performed at room temperature, moderate heating (e.g., 45-80 °C) is often employed to accelerate the conversion. unizin.org
| Catalyst | Full Name | Typical Reaction Temperature |
|---|---|---|
| CpRuCl(PPh₃)₂ | Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) | Room Temp. to 80 °C |
| CpRuCl(COD) | Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) | Room Temp. to 45 °C |
| CpRuCl(NBD) | Chloro(norbornadiene)(pentamethylcyclopentadienyl)ruthenium(II) | Not specified |
| [CpRuCl]₄ | Tetrakis[chloro(pentamethylcyclopentadienyl)ruthenium(II)] | Not specified |
Reactivity of the Benzylic Position and Aromatic Ring
Acid-Promoted Rearrangements
Benzyl azides can undergo transformations under acidic conditions. Research has shown that in the presence of a strong acid like triflic acid, benzyl azides can react with enolizable ketones, such as α-triazolylcycloalkanones. The proposed mechanism involves the initial protonation of the azide, followed by the elimination of dinitrogen (N₂). This generates a highly reactive species that undergoes rearrangement and subsequently engages in an electrophilic attack on the enol form of the ketone. This pathway represents a denitrogenation/rearrangement/coupling sequence, leading to the formation of new carbon-carbon and carbon-nitrogen bonds at the benzylic position.
Oxidative Transformations
The benzylic position of this compound, which contains C-H bonds adjacent to the aromatic ring, is susceptible to oxidation. fiveable.meunizin.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), are known to oxidize the alkyl side chains of aromatic compounds. unizin.org This reaction typically requires the presence of at least one benzylic hydrogen. fiveable.me The oxidation is often vigorous, cleaving the entire side chain and converting it to a carboxylic acid group (-COOH). fiveable.meunizin.org In the case of this compound, such a transformation would be expected to yield 2,5-difluorobenzoic acid, although the azide moiety itself may not be stable under these harsh oxidative conditions.
The mechanism of this side-chain oxidation is complex but is understood to involve the formation of a resonance-stabilized benzylic radical as a key intermediate. The stability of this radical facilitates the abstraction of a benzylic hydrogen, initiating the oxidation process. Other, milder methods for benzylic oxidation also exist, utilizing reagents like N-hydroxy-succinimide (NHSI) with metal co-catalysts or photochemical conditions. libretexts.org Additionally, benzyl azides can participate in redox reactions with other reagents; for example, a ruthenium-catalyzed reaction between a benzyl azide and an aryl azide can lead to the oxidative transformation of the benzyl azide into the corresponding nitrile.
Influence of Fluorine Substituents on Reactivity and Selectivity
The presence of fluorine substituents on the aromatic ring of benzyl azide has a profound impact on the molecule's electronic properties, which in turn governs its reactivity and selectivity in chemical transformations, most notably in 1,3-dipolar cycloaddition reactions. The effects are primarily rooted in the high electronegativity of the fluorine atom.
Influence on Reactivity
The two fluorine atoms in this compound function as strong electron-withdrawing groups, exerting a significant inductive effect (-I) on the benzyl ring. This effect reduces the electron density of the entire benzyl moiety, including the benzylic carbon attached to the azide group. Consequently, the azide functional group becomes more electrophilic compared to that in the non-fluorinated benzyl azide.
This enhanced electrophilicity is a key factor in accelerating reactions with nucleophilic partners. In the context of 1,3-dipolar cycloadditions, such as the well-known azide-alkyne cycloaddition ("click chemistry"), the reactivity is largely controlled by the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Electron-withdrawing fluorine substituents lower the energy of the azide's LUMO. nsf.gov A lower LUMO energy leads to a smaller energy gap between the azide's LUMO and the dipolarophile's (e.g., an alkyne's) HOMO, resulting in a stronger orbital interaction and a lower activation energy for the cycloaddition. nsf.govyu.edu.jo
Computational and experimental studies on perfluoroaryl azides have demonstrated this principle dramatically. Kinetic analyses show that perfluorinated aryl azides can undergo [3+2] cycloadditions with enamines at rates up to four orders of magnitude faster than the non-fluorinated phenyl azide. nsf.gov This substantial rate enhancement is attributed to the low-lying LUMO of the fluorinated azides. nsf.gov While this compound is not perfluorinated, the same electronic principles apply, suggesting a significant increase in reactivity compared to unsubstituted benzyl azide.
The increased electrophilicity of fluorinated azides also broadens their reaction scope, allowing them to participate in cycloadditions with less reactive partners, such as easily enolizable ketones, via their in situ generated enamines. sigmaaldrich.com
| Azide | Rate Constant (k, M-1s-1) | Relative Rate |
|---|---|---|
| Benzyl azide | 0.29 | 1 |
| Phenyl azide | 0.08 | 0.28 |
| Pentafluorophenyl azide | 0.89 | 3.07 |
This table illustrates the impact of fluorine substitution on the rate of cycloaddition. The heavily fluorinated pentafluorophenyl azide reacts approximately three times faster than benzyl azide with the strained alkyne DIBAC, demonstrating the rate-enhancing effect of electron-withdrawing fluorine atoms. Data sourced from computational and experimental studies. nsf.gov
Influence on Selectivity
In addition to reaction rates, fluorine substituents can influence the selectivity of cycloaddition reactions. The regioselectivity of the azide-alkyne cycloaddition—that is, the formation of either the 1,4- or 1,5-disubstituted 1,2,3-triazole regioisomer—is a critical aspect.
In thermal, uncatalyzed cycloadditions, a mixture of 1,4- and 1,5-regioisomers is often produced. The electronic nature of the substituents on both the azide and the alkyne can influence this ratio. For catalyzed reactions, the catalyst typically exerts dominant control over the outcome.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, certain ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, can reverse the regioselectivity to favor the formation of the 1,5-disubstituted triazole isomer. nih.gov The mechanism is distinct from the CuAAC pathway and is less dependent on the electronic polarization of the azide, although the nature of the azide can still influence reaction efficiency.
While specific studies detailing the regioselectivity of this compound are not widely available, the general principles of these catalyzed reactions are expected to hold, with the choice of catalyst being the primary determinant of the resulting triazole isomer.
Applications of 2,5 Difluorobenzyl Azide in Advanced Chemical Synthesis and Materials Science
Role as a Building Block for Nitrogen-Containing Heterocycles
The azide (B81097) group in 2,5-difluorobenzyl azide is a key functional handle for the construction of various nitrogen-containing heterocyclic systems. These scaffolds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.
The most prominent application of this compound in heterocyclic synthesis is its participation in the 1,3-dipolar cycloaddition reaction with alkynes to form 1,2,3-triazole rings. This transformation, particularly the copper(I)-catalyzed version known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry". The reaction is prized for its high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer), mild reaction conditions, and tolerance of a wide array of functional groups. rsc.org
The reaction involves treating this compound with a terminal alkyne in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate). This methodology allows for the reliable synthesis of a diverse library of 1-(2,5-difluorobenzyl)-1H-1,2,3-triazole derivatives.
A pertinent example, illustrating the utility of this reaction for a closely related isomer, is the synthesis of the antiepileptic drug Rufinamide. In a continuous flow synthesis protocol, 2,6-difluorobenzyl azide was reacted with propiolamide (B17871) using a heterogeneous copper-on-charcoal catalyst to produce Rufinamide in high yield. rsc.org This highlights the industrial relevance and robustness of using difluorobenzyl azides as precursors for bioactive triazoles.
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | Reference |
| 2,6-Difluorobenzyl azide | Propiolamide | Copper-on-charcoal (heterogeneous) | Continuous flow, 110 °C | Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) | 96% | rsc.org |
| Benzyl (B1604629) azide | Phenylacetylene | Copper(I) phenylacetylide | CH₂Cl₂, Room Temp, 24h | 1-Benzyl-4-phenyl-1,2,3-triazole | 80% | organic-chemistry.org |
| 2,6-Difluorobenzyl azide | Propiolic acid | Not specified (likely Cu(I)) | Not specified | 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | 95% | nih.gov |
This table presents data for the synthesis of 1,2,3-triazoles using benzyl azide and its difluoro-analogs as representative examples of the azide-alkyne cycloaddition reaction.
The synthesis of indole (B1671886) and quinoline (B57606) scaffolds using benzyl azide derivatives is more complex and less direct than triazole formation. Most modern metal-catalyzed syntheses of these heterocycles from azides rely on intramolecular cyclizations of ortho-substituted aryl azides (e.g., 2-alkynylaryl azides). rsc.orgmdpi.com These precursors already contain the necessary atoms for the fused ring system, and the metal catalyst facilitates nitrene formation and subsequent ring closure.
This compound, lacking this ortho-alkynyl group, would need to participate in an intermolecular reaction, which presents greater challenges in controlling regioselectivity and efficiency. However, transition metals like gold, palladium, and rhodium are known to catalyze transformations of azides that could potentially lead to these heterocycles. rsc.org For instance, gold catalysts can activate alkynes towards nucleophilic attack by an azide, leading to the formation of an alpha-imino gold carbene intermediate after the expulsion of N₂. rsc.org While typically applied intramolecularly, this reactivity could form the basis of an intermolecular annulation strategy with a suitable di-alkyne or related substrate to construct an indole or quinoline ring. Such strategies, however, are not yet widely established for simple benzyl azides and remain an area of synthetic exploration.
The 2,5-difluorobenzyl moiety can be incorporated into other heterocyclic systems, such as imidazoles, though often not by direct use of the azide as a ring component. Instead, the corresponding amine, 2,5-difluorobenzylamine (B1295066), which is readily prepared by the reduction of the azide, serves as a key building block.
For example, various synthetic methods for producing polysubstituted imidazoles utilize benzylamines as a primary amine source. rsc.orgchemicalbook.com An iodine-catalyzed oxidative tandem cyclization of vinyl azides with benzylamines has been developed to afford substituted imidazoles in moderate to good yields. chemicalbook.com In this type of reaction, 2,5-difluorobenzylamine could be employed to synthesize N-1-substituted imidazoles bearing the 2,5-difluorobenzyl group. While this compound is not the direct reactant in the cyclization, its role as a stable precursor to the required amine is crucial.
| Reaction Type | Reactants | Reagents/Catalyst | Product Type | Reference |
| Oxidative Tandem Cyclization | Vinyl Azides, Benzylamines | I₂ / TBHP | Substituted Imidazoles | chemicalbook.com |
| Electrochemically Induced Cyclization | Vinyl Azides, Benzylamines | I₂ (generated electrochemically) | Substituted Imidazoles | rsc.org |
This table summarizes methods where a benzylamine, derivable from the corresponding azide, is used to synthesize imidazoles.
Polymer and Material Functionalization via Click Chemistry
The same click chemistry reaction that is effective for synthesizing small molecule heterocycles is also a powerful tool for the functionalization of polymers and the modification of material surfaces. The high efficiency and orthogonality of the CuAAC reaction allow for the covalent attachment of the 2,5-difluorobenzyl group to macromolecules and surfaces under mild conditions, often in aqueous media. researchgate.net
Functional polymers can be prepared by incorporating either alkyne or azide functionalities into the polymer structure, which can then be modified in a post-polymerization step. This compound can be "clicked" onto a polymer backbone that contains pendant alkyne groups. This approach allows for the creation of well-defined polymers where the degree of functionalization can be precisely controlled.
This strategy is versatile and has been applied to a wide range of polymer systems, including poly(2-oxazoline)s, polystyrenes, and others. nih.govchemspider.com For example, polymers can be synthesized via controlled radical polymerization techniques (like RAFT or ATRP) using alkyne-functionalized monomers. The resulting alkyne-containing polymer can then be reacted with this compound to introduce the fluorinated aromatic moiety along the polymer chain. This can alter the polymer's properties, such as its solubility, thermal stability, or self-assembly behavior.
The covalent modification of surfaces is critical for applications ranging from biocompatible materials and biosensors to specialized coatings. Click chemistry provides a robust method for anchoring molecules to a surface. A surface (e.g., a silicon wafer, a nanoparticle, or a polymer microsphere) can first be primed with alkyne groups. nih.gov Subsequent exposure to this compound in the presence of a copper catalyst results in the covalent attachment of the 2,5-difluorobenzyl groups via a stable triazole linkage.
This methodology has been used to functionalize a variety of materials:
Colloidal Polymer Microspheres: Polystyrene microspheres can be prepared with surface azide groups, which then serve as handles for clicking on alkyne-containing molecules. Conversely, alkyne-functionalized microspheres could be modified with this compound. nih.gov
Nanoparticles: Gold nanoparticles or liposomes can be modified with azide or alkyne groups to allow for the attachment of targeting ligands or other functionalities for applications in targeted drug delivery. researchgate.net
Planar Surfaces: The surfaces of materials like zinc oxide (ZnO) can be modified by first attaching an alkyne-containing molecule (like propiolic acid) and then using click chemistry to attach an azide.
This surface modification is highly specific and does not interfere with other functional groups, making it a powerful tool for creating advanced, tailored materials.
Design of Supramolecular Assemblies
The strategic placement of fluorine atoms on aromatic rings significantly influences intermolecular interactions, making this compound a molecule of interest for the rational design of supramolecular structures. nih.govnih.gov While direct, extensive studies on supramolecular assemblies composed solely of this compound are not widely documented, its structural motifs suggest a strong potential for creating ordered, non-covalent systems. The design principles for these assemblies hinge on two key features of the molecule: the azide group and the difluorinated phenyl ring. rsc.orgnih.gov
The primary role of the azide functional group in this context is to serve as a versatile precursor to the 1,2,3-triazole ring via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The resulting triazole is an exceptional structural element for building supramolecular assemblies due to its planarity, large dipole moment, and ability to act as both a hydrogen bond acceptor and donor. This allows for the programmed assembly of complex architectures.
The 2,5-difluorobenzyl moiety itself offers a palette of subtle yet powerful non-covalent interactions that can guide the self-assembly process. rsc.org These include:
Halogen Bonding: The fluorine atoms, being electronegative, can create a region of positive electrostatic potential on the opposite side of the C-F bond (the σ-hole), allowing them to act as halogen bond donors to electron-rich atoms like oxygen or nitrogen.
π-π Stacking: The electron-withdrawing nature of the fluorine atoms modifies the quadrupole moment of the phenyl ring, influencing how it interacts with other aromatic systems. This can lead to specific, offset π-π stacking arrangements that are different from those of non-fluorinated analogues.
C-H···F and C-H···π Interactions: Weak hydrogen bonds involving the aromatic C-H bonds and the fluorine atoms or the face of the π-system contribute to the stability and specificity of the final supramolecular structure.
By reacting this compound with various alkynes, researchers can create a diverse range of triazole-containing amphiphiles, polymers, or macrocycles. The specific intermolecular forces dictated by the difluorobenzyl group can then direct the organization of these molecules into higher-order structures like nanofibers, vesicles, or liquid crystals. nih.gov
Table 1: Potential Non-Covalent Interactions Involving the 2,5-Difluorobenzyl Moiety in Supramolecular Design
| Interaction Type | Description | Potential Role in Assembly |
|---|---|---|
| Halogen Bonding | Interaction between the positive σ-hole on fluorine and a nucleophile (e.g., N, O). | Provides directionality and specificity in crystal engineering and molecular recognition. |
| π-π Stacking | Face-to-face or offset stacking of the difluorinated aromatic rings. | Contributes to the stabilization of columnar or lamellar structures. |
| Dipole-Dipole | Interactions arising from the net dipole moment of the difluorophenyl group. | Influences molecular packing and orientation in the solid state or in aggregates. |
Utilization in Chemical Library Generation and Diversity-Oriented Synthesis
This compound is a valuable building block in diversity-oriented synthesis (DOS), a strategy that aims to rapidly generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. beilstein-journals.orgnih.govcam.ac.uk The utility of this compound in DOS stems from the robust and orthogonal reactivity of the azide group, combined with the unique physicochemical properties imparted by the difluorobenzyl scaffold. sigmaaldrich.com
The central application of this compound in this field is its use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. cam.ac.ukmdpi.com This reaction is exceptionally reliable, high-yielding, and tolerant of a vast range of functional groups, making it ideal for the assembly of large chemical libraries. researchgate.net In a typical DOS workflow, this compound can serve as a common starting material that is reacted with a diverse set of terminal alkynes. Each reaction produces a unique 1,4-disubstituted 1,2,3-triazole, effectively "clicking" the constant difluorobenzyl fragment onto a variable structural motif. nih.govchemrxiv.orgbohrium.com
The incorporation of the 2,5-difluorophenyl group is a deliberate design choice in medicinal chemistry. Fluorine substitution is known to have profound effects on a molecule's biological properties, including:
Metabolic Stability: The C-F bond is stronger than a C-H bond, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.
Lipophilicity: Fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
Binding Affinity: Fluorine can engage in favorable interactions with enzyme active sites, potentially increasing the binding affinity and potency of a drug candidate. researchgate.net
By using this compound as a foundational block, a library of compounds can be generated that shares a common, metabolically stable, and potentially bio-enhancing core while exploring vast structural diversity through the alkyne coupling partner. This approach allows for the systematic exploration of chemical space around a privileged fluorinated scaffold. nih.gov
Table 2: Illustrative Scheme for Diversity-Oriented Synthesis Using this compound
| Entry | Alkyne Partner (R-C≡CH) | Resulting Triazole Product Core Structure | Potential Structural Class |
|---|---|---|---|
| 1 | Propargyl alcohol | 1-(2,5-Difluorobenzyl)-4-(hydroxymethyl)-1H-1,2,3-triazole | Functionalized Heterocycle |
| 2 | Phenylacetylene | 1-(2,5-Difluorobenzyl)-4-phenyl-1H-1,2,3-triazole | Biaryl-like Scaffold |
| 3 | 3-Ethynyl-N-Boc-aniline | N-Boc protected 1-(2,5-Difluorobenzyl)-4-(aminophenyl)-1H-1,2,3-triazole | Precursor for Further Functionalization |
Integration into Flow Chemistry and Automation Methodologies
The use of organic azides, while synthetically powerful, is often hampered by safety concerns regarding their potential thermal instability and explosive nature. This compound is no exception. Flow chemistry provides a robust solution to this challenge by enabling the in situ generation and immediate consumption of hazardous intermediates in a controlled and contained manner. durham.ac.ukresearchgate.net
The synthesis of the antiepileptic drug Rufinamide is a prominent example where a close isomer, 2,6-difluorobenzyl azide, is generated and used in a continuous flow process. uc.pt This methodology is directly translatable to this compound. In a typical setup, a stream of 2,5-difluorobenzyl bromide in a suitable solvent is mixed at a T-junction with a stream of sodium azide. The resulting mixture flows through a heated coil reactor, where the substitution reaction occurs rapidly to form this compound. The residence time in the coil is precisely controlled to ensure complete conversion. Crucially, the output stream containing the newly formed azide is not collected but is immediately mixed with a third stream containing an alkyne and a copper catalyst, initiating the click reaction to form the stable triazole product. rsc.org
This approach offers several key advantages over traditional batch synthesis:
Enhanced Safety: The total amount of energetic azide present in the system at any given moment is very small, drastically reducing the risk of a thermal runaway or detonation.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for efficient heating and mixing, leading to faster reaction times and higher yields.
Process Control and Automation: Flow parameters such as temperature, pressure, and residence time can be precisely controlled and monitored. This makes the process highly reproducible and amenable to automation for the production of chemical libraries or for manufacturing scale-up. mdpi.comchemrxiv.org
The integration of such flow modules into automated synthesis platforms allows for the rapid and safe construction of compound libraries based on the this compound scaffold. An automated system can sequentially introduce a variety of alkyne building blocks into the flow stream, generating a library of distinct triazole products that are collected in a multi-well plate format for subsequent screening without manual intervention.
Table 3: Comparison of Batch vs. Flow Synthesis for a Representative Azide-Alkyne Cycloaddition
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |
|---|---|---|---|
| Reaction Scale | Limited by safety for azide isolation | Easily scalable by extending run time | Safer scale-up |
| Reaction Time | Hours to days | Minutes | Increased throughput |
| Temperature | Typically room temperature to 60 °C | Can be safely heated to >100 °C | Faster kinetics, broader scope |
| Safety | Risk of accumulating explosive azide intermediate | Minimal accumulation of hazardous intermediate | Significantly enhanced safety |
| Reproducibility | Subject to variations in mixing and heating | Highly reproducible due to precise control | Consistent product quality |
| Automation | Difficult to fully automate | Readily integrated into automated platforms | Enables high-throughput synthesis |
Spectroscopic and Analytical Data for this compound Not Found
A thorough search of available scientific literature and chemical databases did not yield specific experimental spectroscopic and analytical characterization data for the compound This compound . While information is available for related isomers, such as 2,4-Difluorobenzyl azide and 2,6-Difluorobenzyl azide, and for the general class of aryl azides, the detailed data required to construct an article strictly focused on the 2,5-difluoro isomer could not be located.
The requested article outline necessitates specific data points for various analytical techniques, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), Two-Dimensional NMR Methodologies, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Without access to published spectra or characterization reports for this compound, it is not possible to provide the scientifically accurate and detailed content required for each specified subsection.
General characteristics for the functional groups present in the molecule can be inferred from established chemical principles. For instance, the azide functional group (-N₃) typically exhibits a strong, sharp absorption band in the infrared spectrum around 2100 cm⁻¹ due to the asymmetric stretching vibration. In mass spectrometry, organic azides commonly undergo fragmentation through the loss of a nitrogen molecule (N₂), resulting in a fragment ion with a mass-to-charge ratio (m/z) that is 28 units less than the molecular ion. However, the precise chemical shifts in NMR spectra and the specific fragmentation patterns in mass spectrometry are unique to the exact molecular structure of this compound and cannot be accurately detailed without experimental data.
Due to the lack of specific data for this compound, the generation of a comprehensive and accurate article adhering to the provided outline is not feasible at this time.
Spectroscopic and Advanced Analytical Characterization Methodologies
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties and reactivity of a compound. For an organic molecule like 2,5-Difluorobenzyl azide (B81097), single-crystal X-ray diffraction would yield a detailed structural model, confirming its molecular connectivity and revealing its conformational preferences in the solid state.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. The geometric positions and intensities of these spots are meticulously measured. This data is then processed using complex mathematical (Fourier transform) methods to generate a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the positions of the individual atoms can be determined with high precision.
While specific crystallographic data for 2,5-Difluorobenzyl azide is not prominently available in surveyed literature, the analysis of analogous and related structures allows for a projection of the type of data that would be obtained. nih.govnih.gov For instance, the analysis would determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice. Key structural parameters such as the C-F, C-C, C-N, and N-N bond lengths and the torsional angles defining the orientation of the azide and fluorophenyl groups would be elucidated. researchgate.net Furthermore, this technique would reveal non-covalent interactions, such as hydrogen bonds or π-stacking, which govern the packing of molecules in the crystal.
Table 1: Representative Crystallographic Data Obtainable from X-ray Analysis (Note: This table is a hypothetical representation of the data that would be generated from a single-crystal X-ray diffraction experiment on this compound, as specific published data is not available.)
| Parameter | Hypothetical Value/Description |
| Chemical Formula | C₇H₅F₂N₃ |
| Formula Weight | 169.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 7.2 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 698.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.605 |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. For this compound, various chromatographic techniques, primarily column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), are routinely employed.
Column Chromatography: In the synthesis of related aromatic azides, flash column chromatography is often the method of choice for purification. rsc.org This preparative technique typically uses silica (B1680970) gel as the stationary phase and a mixture of non-polar and moderately polar solvents, such as petroleum ether and ethyl acetate, as the mobile phase. By gradually increasing the polarity of the eluent, impurities and unreacted starting materials can be effectively separated from the desired azide product.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of a sample and quantify its components. For a compound like this compound, a reversed-phase HPLC method would be most common. In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. chromatographyonline.comamericanlaboratory.com The presence of the fluorinated benzene (B151609) ring provides a strong chromophore, making UV detection a suitable and sensitive method for analysis. chromatographyonline.com The retention time of the compound is a characteristic feature under specific conditions, and the area of the peak in the chromatogram is proportional to its concentration, allowing for accurate purity determination (e.g., >95%). lgcstandards.com
Gas Chromatography (GC): Gas chromatography is another powerful technique for assessing the purity of volatile and thermally stable compounds. researchgate.net this compound, being a relatively small organic molecule, is amenable to GC analysis. The sample is vaporized and transported by an inert carrier gas (e.g., helium or nitrogen) through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interactions with the stationary phase. Coupling the GC instrument with a Mass Spectrometer (GC-MS) provides an additional layer of analytical certainty, as the mass spectrum of the eluting compound serves as a molecular fingerprint, confirming its identity and molecular weight. nih.govuzh.chresearchgate.net Derivatization techniques can also be employed to enhance the analysis of azide-containing compounds. chromatographyonline.comnih.gov
Table 2: Typical Chromatographic Methods for Analysis of Benzyl (B1604629) Azides and Related Compounds
| Method | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |
| Flash Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (gradient) rsc.org | - | Preparative Purification |
| Reversed-Phase HPLC | C18 (Octadecyl silane) | Acetonitrile / Water (gradient or isocratic) americanlaboratory.com | UV | Purity Assessment, Quantitative Analysis |
| Gas Chromatography (GC) | Phenyl-dimethyl polysiloxane (mid-polarity) researchgate.net | Helium or Nitrogen | FID, MS | Purity Assessment, Mixture Analysis researchgate.netuzh.ch |
Therefore, it is not possible to generate a scientifically accurate article with the detailed research findings and data tables as requested in the provided outline.
General information on related compounds is available:
Density Functional Theory (DFT) is a common method used to study the electronic structure and reactivity of organic azides. For the parent compound, benzyl azide, DFT calculations have been used to investigate reaction mechanisms, particularly in 1,3-dipolar cycloadditions. These studies help in understanding the reactivity and regioselectivity of the azide group.
Molecular Orbital Analysis (HOMO-LUMO) for azide-containing molecules reveals insights into their chemical reactivity and kinetic stability. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter; a smaller gap generally indicates higher reactivity. For related azides, the HOMO is often localized on the azide moiety, while the LUMO can be distributed across the molecule, indicating the sites for nucleophilic and electrophilic attack.
Electrostatic Potential Mapping (MEP) is used to visualize the charge distribution and predict reactive sites. In typical organic azides, the terminal nitrogen atom of the azide group shows a negative potential (red/yellow), making it a site for electrophilic attack, while the region around the atoms attached to the azide group may show positive potential (blue).
Reaction Mechanism Modeling for benzyl azide and its derivatives in reactions like cycloadditions has been performed computationally. These studies characterize the transition states , calculate the energy profiles of the reaction pathways, and help in predicting the regioselectivity of the products (e.g., the formation of different triazole isomers). The presence and position of substituents, such as fluorine atoms, are known to significantly influence these factors, but specific data for the 2,5-difluoro isomer is not available.
Without specific studies on this compound, any attempt to provide quantitative data (such as HOMO-LUMO energy gaps, activation energies, or potential map values) or detailed analysis would be speculative and not based on scientific evidence.
Theoretical and Computational Studies on 2,5 Difluorobenzyl Azide
Conformational Analysis and Stereochemical Investigations
Conformational analysis of 2,5-difluorobenzyl azide (B81097) involves identifying the most stable arrangements of its atoms in three-dimensional space. The primary focus of such studies is the rotation around the C-C and C-N single bonds connecting the phenyl ring, the methylene (B1212753) group (-CH₂-), and the azide moiety (-N₃).
The flexibility of the benzyl (B1604629) azide structure is largely determined by the torsional (dihedral) angles between the phenyl ring and the azidomethyl group. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the potential energy surface as a function of these rotations. By identifying the energy minima on this surface, the preferred conformations of the molecule can be determined. For substituted benzyl azides, the presence of fluorine atoms on the aromatic ring can influence the conformational preferences through steric and electronic effects.
Stereochemical investigations would explore the spatial arrangement of atoms and the potential for stereoisomerism. While 2,5-difluorobenzyl azide itself is not chiral, theoretical studies can be crucial in understanding the stereochemical outcomes of reactions in which it participates. For instance, in cycloaddition reactions, the facial selectivity of the azide addition can be predicted by calculating the transition state energies for different modes of approach.
A key aspect of the conformational analysis is the orientation of the azide group relative to the benzyl fragment. Hindered rotation around the N-N bond can lead to different conformers, such as E and Z forms, which can be investigated using temperature-dependent ¹H NMR spectroscopy and supported by computational energy calculations. osi.lv
Table 1: Hypothetical Torsional Angle Analysis for this compound This table is illustrative and based on typical computational outputs for similar aromatic azides.
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Anti-periplanar | 180° | 0.00 | 75.3 |
| Syn-periplanar | 0° | 1.50 | 24.7 |
Prediction of Spectroscopic Parameters
Computational chemistry provides reliable methods for predicting various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be estimated. These calculations can help in the assignment of experimental spectra and in understanding the effects of the fluorine and azide substituents on the electronic environment of the molecule. For example, the predicted chemical shifts for this compound would be expected to show characteristic patterns due to the specific substitution on the aromatic ring, which could be compared to the known experimental data for isomers like 2,4- and 2,6-difluorobenzyl azide.
Table 2: Comparison of Experimental NMR Data for Difluorobenzyl Azide Isomers and Hypothetical Predicted Values for this compound
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
|---|---|---|---|
| 2,6-Difluorobenzyl azide (Experimental) rsc.org | 7.32 (m, 1H), 6.93 (t, 2H), 4.43 (s, 2H) | 162, 160, 130, 111, 42 | -114.73 |
| 2,4-Difluorobenzyl azide (Experimental) rsc.org | 7.29 (m, 1H), 6.85 (dtd, 2H), 4.33 (s, 2H) | 164.27, 162.30, 160.31, 131.59, 119.07, 111.88, 104.45, 48.22 | -113.54, -109.15 |
| This compound (Predicted) | ~7.1-7.3 (m, 3H), ~4.4 (s, 2H) | ~160-163 (d), ~115-120 (m), ~45-50 | ~ -115 to -125 |
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of this compound. The most characteristic vibration would be the asymmetric stretch of the azide group, which typically appears as a strong absorption band in the region of 2100 cm⁻¹. nih.gov Computational predictions can also help to assign other vibrational modes, such as C-F and C-H stretching and bending vibrations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can be used to study the behavior of this compound over time, providing insights into its dynamics and interactions with its environment, such as in a solvent. rsc.org
In a typical MD simulation, a force field is used to describe the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of time. This allows for the study of conformational dynamics, such as the rate of rotation around single bonds, and the exploration of the conformational landscape.
MD simulations in a solvent, such as water or an organic solvent, can reveal information about solvation effects and the structure of the solvent around the molecule. This can be particularly useful for understanding the reactivity of this compound in solution.
Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound in Solution
| Parameter | Value/Method |
|---|---|
| Force Field | All-atom (e.g., OPLS-AA, GAFF) |
| Solvent | Explicit (e.g., TIP3P water) or Implicit (e.g., GB model) |
| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |
| Temperature | 300 K (coupled using a thermostat, e.g., Nosé-Hoover) |
| Pressure | 1 bar (coupled using a barostat, e.g., Parrinello-Rahman) rsc.org |
| Time Step | 2 fs rsc.org |
| Simulation Length | 100 ns - 1 µs |
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of benzyl (B1604629) azides often involves the nucleophilic substitution of a benzyl halide with an azide (B81097) salt, such as sodium azide. While effective, future research will likely focus on developing more sustainable and efficient methodologies.
Key areas for future investigation include:
Green Solvents: Moving away from traditional organic solvents towards aqueous media or ionic liquids could reduce the environmental impact of the synthesis. rsc.orgresearchgate.net The use of water as a solvent is particularly attractive due to its low cost and minimal environmental footprint. researchgate.net
Catalytic Approaches: Developing catalytic methods for azidation, rather than relying on stoichiometric reagents, is a key goal of green chemistry. pnas.org This could involve transition-metal catalysis or organocatalysis to facilitate the introduction of the azide group under milder conditions.
Alternative Azide Sources: Research into alternative, safer azide-transfer reagents could mitigate the risks associated with using sodium azide. organic-chemistry.org
| Synthetic Strategy | Potential Advantages | Research Focus |
| Green Solvents | Reduced environmental impact, lower cost, increased safety. | Use of water, ionic liquids, or bio-based solvents. rsc.orgresearchgate.net |
| Catalytic Methods | Higher atom economy, milder reaction conditions, reduced waste. pnas.org | Development of novel transition-metal or organocatalysts. |
| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. organic-chemistry.org | Optimization of reactor design and reaction conditions for continuous production. |
| Alternative Reagents | Minimized explosion risk, improved handling safety. | Exploration of new azide-transfer agents like ADMP. organic-chemistry.org |
Exploration of Unconventional Reactivity and Catalysis
Organic azides are highly versatile functional groups, known for their participation in a wide range of chemical transformations. rsc.orgbeilstein-institut.de The fluorine substituents on the aromatic ring of 2,5-Difluorobenzyl azide are expected to modulate its reactivity, creating opportunities for novel chemical discoveries.
Future research in this area could focus on:
1,3-Dipolar Cycloadditions: As a cornerstone of "click chemistry," the reaction of azides with alkynes to form triazoles is a powerful tool. pnas.orgresearchgate.net Investigating the kinetics and regioselectivity of this compound in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) cycloadditions could reveal unique reactivity patterns. researchgate.netnih.gov
C-H Amination: The direct functionalization of C-H bonds is a major goal in modern organic synthesis. pnas.org Exploring intramolecular or intermolecular C-H amination reactions using this compound, potentially mediated by novel catalysts, could provide efficient routes to complex nitrogen-containing molecules. nih.gov
Nitrene Chemistry: Upon thermal or photochemical activation, azides can extrude dinitrogen to form highly reactive nitrene intermediates. beilstein-institut.de Studying the nitrene derived from this compound could lead to new synthetic methods for the formation of heterocycles and other valuable compounds.
Fluorine-Specific Interactions: The fluorine atoms may participate in non-covalent interactions that could be exploited in catalysis, for instance, in directing the stereochemical outcome of a reaction.
Advanced Applications in Functional Materials and Supramolecular Chemistry
The combination of the azide "handle" for click chemistry and the unique properties imparted by the difluorobenzyl group makes this compound a promising building block for advanced materials.
Emerging opportunities include:
Surface Functionalization: Perfluorophenyl azides have been successfully used to modify surfaces of various materials. nih.gov Similarly, this compound could be employed to create functionalized surfaces with tailored properties, such as hydrophobicity or biocompatibility.
Polymer Chemistry: Incorporating this compound into polymers via click chemistry can be used to synthesize advanced materials. These materials might exhibit enhanced thermal stability, specific optical properties, or be useful in biomedical applications like drug delivery.
Supramolecular Assemblies: The difluorophenyl ring can engage in specific non-covalent interactions, such as halogen bonding or π-stacking. This could be leveraged to construct complex, self-assembled supramolecular structures with potential applications in sensing, catalysis, or molecular recognition.
Bioconjugation: The azide group is widely used in bioorthogonal chemistry to label and track biomolecules in living systems. eurekaselect.com The fluorinated tag could serve as a ¹⁹F NMR probe for imaging and diagnostic applications. sigmaaldrich.com
| Application Area | Role of this compound | Potential Impact |
| Surface Modification | Covalent attachment to surfaces via azide reactivity. nih.gov | Creation of materials with controlled wettability, adhesion, and biocompatibility. |
| Functional Polymers | Monomer or functionalizing agent in polymer synthesis via click reactions. | Development of high-performance plastics, hydrogels, and specialty elastomers. |
| Supramolecular Chemistry | Building block for self-assembling systems driven by non-covalent interactions. | Design of novel sensors, molecular machines, and smart materials. |
| Bioorthogonal Chemistry | Fluorinated tag for labeling biomolecules. sigmaaldrich.com | Advanced in-vivo imaging and diagnostics using ¹⁹F NMR. |
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction and optimization. researchgate.net
The integration of these technologies with the study of this compound could lead to:
Synthesis Planning: AI-driven retrosynthesis tools can propose novel and efficient synthetic routes, potentially identifying more sustainable pathways than those designed by human chemists alone. nih.gov
Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for reactions involving this compound. researchgate.netacs.org This accelerates the discovery of its unconventional reactivity.
In Silico Materials Discovery: AI can screen virtual libraries of materials incorporating the this compound moiety to identify candidates with desired properties (e.g., electronic, optical, or mechanical) before they are synthesized in the lab. dtaborgroup.com
Catalyst Design: Machine learning algorithms can help design novel catalysts tailored for specific transformations of this compound, optimizing for activity and selectivity. gcande.org
Unexplored Theoretical Aspects and Predictive Modeling
Computational chemistry provides powerful tools to understand molecular structure, reactivity, and properties at a fundamental level. elixirpublishers.comcuny.edu
For this compound, key areas for theoretical investigation include:
Electronic Structure Analysis: Using methods like Density Functional Theory (DFT), researchers can precisely calculate the effects of the two fluorine atoms on the electron distribution, bond energies, and geometry of the molecule. This can provide insights into its stability and reactivity. researchgate.net
Reaction Mechanism Elucidation: Computational modeling can map out the potential energy surfaces for reactions such as cycloadditions or nitrene insertions. nih.govresearchgate.net This allows for the determination of transition state structures and activation energies, explaining experimental observations of reactivity and selectivity.
Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra), aiding in the characterization of this compound and its reaction products. yu.edu.joyu.edu.jo
Modeling of Intermolecular Interactions: Predictive models can simulate how this compound interacts with other molecules, solvents, or material surfaces. This is crucial for designing its application in supramolecular chemistry and functional materials. nih.gov
| Computational Method | Research Question | Expected Insight |
| Density Functional Theory (DFT) | How do the fluorine atoms affect the molecule's electronic properties? | Understanding of reactivity, stability, and bond characteristics. researchgate.net |
| Transition State Theory | What is the mechanism of its cycloaddition reactions? | Prediction of reaction rates and selectivity. nih.govchemrj.org |
| Ab Initio Calculations | What are the precise energies of different molecular conformations? | Insight into the molecule's preferred shape and dynamic behavior. yu.edu.jo |
| Molecular Dynamics (MD) | How does it interact with polymers or biological molecules? | Design principles for materials and bioconjugates. |
Q & A
Q. What are the recommended synthetic routes for 2,5-difluorobenzyl azide, and how can reaction efficiency be optimized?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution of 2,5-difluorobenzyl bromide (or chloride) with sodium azide (NaN₃). Optimization involves controlling reaction temperature (40–60°C) in polar aprotic solvents like DMF or DMSO. Monitor reaction progress using TLC or HPLC to avoid over-azidation and side-product formation. Adjust stoichiometry (1:1.2 molar ratio of halide to NaN₃) to maximize yield . For improved safety, consider flow chemistry setups to mitigate risks associated with azide handling .
Q. How should this compound be characterized to confirm purity and structural integrity?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹⁹F NMR : Verify aromatic proton environments (δ 7.2–7.8 ppm) and fluorine coupling patterns.
- IR Spectroscopy : Confirm the presence of the azide group (sharp peak at ~2100 cm⁻¹).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (m/z ~169 for [M+H]⁺).
Cross-reference data with computational models (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Q. What are the critical storage and handling protocols for this compound?
- Methodological Answer : Store in amber glass vials at 2–8°C under inert atmosphere (Ar/N₂) to prevent moisture absorption and thermal decomposition. Avoid prolonged exposure to light or temperatures >40°C, as azides can decompose exothermically. Use explosion-proof refrigerators and conduct small-scale stability tests (e.g., DSC analysis) to determine safe storage durations .
Advanced Research Questions
Q. How do substituent effects (e.g., fluorine position) influence the reactivity of benzyl azides in Huisgen cycloaddition reactions?
- Methodological Answer : The electron-withdrawing nature of fluorine substituents enhances azide electrophilicity, accelerating strain-promoted cycloadditions. For this compound, the para-fluorine reduces steric hindrance compared to ortho-substituted analogs, improving reaction rates with strained alkynes (e.g., DBCO). Use kinetic studies (e.g., pseudo-first-order rate constants) and DFT calculations to map substituent effects on transition-state energetics .
Q. What decomposition pathways are observed for this compound under thermal stress, and how can they be mitigated?
- Methodological Answer : Thermal decomposition (T > 140°C) generates nitrogen gas and reactive intermediates, potentially forming 2,5-difluorobenzylamine or nitriles via Curtius rearrangement. Monitor decomposition using TGA-MS and isolate products via GC-MS. Mitigation strategies include:
Q. How can computational chemistry aid in predicting the regioselectivity of this compound in click reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for azide-alkyne cycloadditions. Compare activation energies for 1,4- vs. 1,5-regioisomers. Validate predictions experimentally by synthesizing triazole products and analyzing regioselectivity via NOESY or X-ray crystallography .
Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping fluorine peaks), use:
- 2D NMR (HSQC, HMBC) : Assign proton-fluorine coupling networks.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas.
Cross-validate with synthetic controls (e.g., deuterated analogs) and literature data for structurally related compounds like 2,5-difluorobenzyl bromide .
Experimental Design Considerations
Q. How to design a kinetic study for this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
- Methodological Answer :
- Variable Control : Vary catalyst loading (CuSO₄/sodium ascorbate), temperature (25–80°C), and solvent polarity (THF vs. H₂O/t-BuOH).
- Sampling : Quench aliquots at timed intervals and analyze via HPLC to track azide consumption.
- Data Modeling : Fit kinetic data to a second-order rate law and calculate activation parameters (Eₐ, ΔS‡) using the Eyring equation .
Data Contradiction Analysis
Q. How to address discrepancies in reported thermal stability thresholds for fluorinated benzyl azides?
- Methodological Answer : Discrepancies may arise from differing analytical methods (e.g., DSC vs. TGA) or impurity profiles. Resolve by:
Reproducing stability tests under standardized conditions (heating rate 10°C/min, N₂ atmosphere).
Analyzing batch purity via HPLC and elemental analysis.
Comparing with structurally similar compounds (e.g., 2,6-difluorobenzyl azide decomposition at 140°C vs. 2,5-difluorobenzyl bromide stability ).
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
